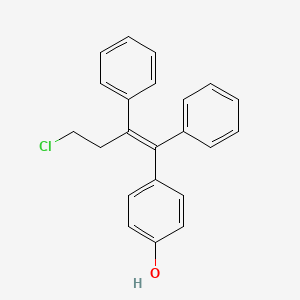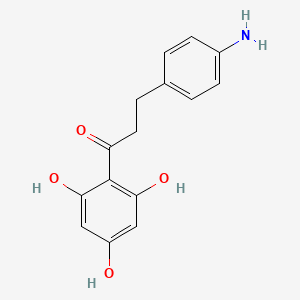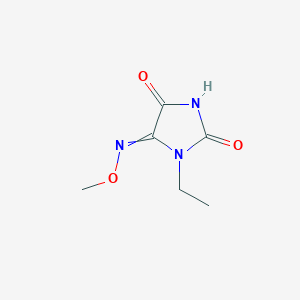
Cortisone Sodium Succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortisone Sodium Succinate, also known as Hydrocortisone Sodium Succinate, is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .
Molecular Structure Analysis
The molecular formula of Cortisone Sodium Succinate is C25H31NaO8 . Its molecular weight is 482.5 g/mol . The compound has a complex structure with several functional groups, including a corticosteroid ester .Chemical Reactions Analysis
The chemical reactions involving Cortisone Sodium Succinate are complex and often involve other compounds. For example, one study discusses an irreversible consecutive first-order reaction using Hydrocortisone Sodium Succinate as a model .Physical And Chemical Properties Analysis
Cortisone Sodium Succinate has a molecular weight of 482.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 7 . Its exact mass is 482.19166222 g/mol .Aplicaciones Científicas De Investigación
Treatment of Severe Allergic Reactions
Cortisone Sodium Succinate is often used to treat severe allergic reactions . It helps to reduce inflammation and suppress the immune response, thereby alleviating symptoms associated with severe allergies.
Dermatologic Diseases
This compound is also used in the treatment of various skin diseases . It can help to reduce inflammation and itching associated with conditions such as eczema and psoriasis.
Endocrine Disorders
Cortisone Sodium Succinate plays a crucial role in the management of endocrine disorders . It is used to treat conditions such as adrenal insufficiency, where the body does not produce enough of certain hormones.
Gastrointestinal Diseases
In the field of gastroenterology, Cortisone Sodium Succinate is used to manage inflammatory bowel diseases . It helps to reduce inflammation in the digestive tract, providing relief from symptoms.
Buccal Inflammatory Injuries
Research has shown that Cortisone Sodium Succinate can be used in the local treatment for buccal inflammatory injuries such as aphthous wounds . A high amount of the drug can be delivered at the target site, reducing or avoiding steroidal adverse effects seen by systemic administration routes .
Stability in Infusion Solutions
A study aimed to determine the in-use stability of hydrocortisone sodium succinate (HSS) infusion solutions . The results showed that HSS infusion solutions are physically and chemically stable for at least 6 hours if stored below 30 °C . This is particularly important in hospital intensive care units where HSS is used as a continuous infusion .
Safety And Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisone Sodium Succinate involves the conversion of cortisone to cortisone acetate, followed by the reaction of cortisone acetate with succinic anhydride to form Cortisone Sodium Succinate.", "Starting Materials": [ "Cortisone", "Acetic anhydride", "Succinic anhydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Cortisone is reacted with acetic anhydride in the presence of sodium hydroxide to form cortisone acetate.", "Cortisone acetate is then reacted with succinic anhydride in the presence of sodium hydroxide to form Cortisone Sodium Succinate.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization from methanol." ] } | |
Número CAS |
7415-42-1 |
Nombre del producto |
Cortisone Sodium Succinate |
Fórmula molecular |
C₂₅H₃₁NaO₈ |
Peso molecular |
482.5 |
Sinónimos |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
Origen del producto |
United States |
Q & A
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrocortisone Sodium Succinate exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrocortisone Sodium Succinate impact the stability of Mitomycin C in solution?
A2: The study found that Hydrocortisone Sodium Succinate did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrocortisone Sodium Succinate []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





